molecular formula C7H13ClO2S B13226563 1-Cyclopentylethane-1-sulfonyl chloride

1-Cyclopentylethane-1-sulfonyl chloride

Cat. No.: B13226563
M. Wt: 196.70 g/mol
InChI Key: OWWWPSOVKLQCCG-UHFFFAOYSA-N
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Description

1-Cyclopentylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylethane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation reactions using efficient reagents like hydrogen peroxide in the presence of catalysts such as zirconium tetrachloride (ZrCl₄). These methods ensure high yields, short reaction times, and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopentylethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentylethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is exploited in the formation of sulfonamides, sulfonic acids, and other derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • Cyclopentylmethanesulfonyl chloride
  • Cyclohexylethane-1-sulfonyl chloride
  • Cyclopentylpropane-1-sulfonyl chloride

Comparison: 1-Cyclopentylethane-1-sulfonyl chloride is unique due to its specific structure, which includes a cyclopentyl group attached to an ethane backbone. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the cyclopentyl group can influence the steric and electronic properties of the compound, affecting its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

1-cyclopentylethanesulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-6(11(8,9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

OWWWPSOVKLQCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)S(=O)(=O)Cl

Origin of Product

United States

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